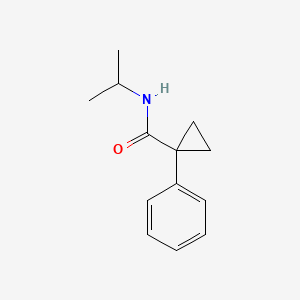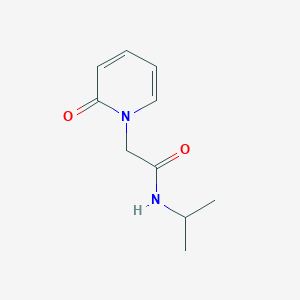
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide, also known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide is not fully understood. However, it is believed that 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). COX is involved in the production of prostaglandins, which are involved in inflammation. AChE is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and Physiological Effects:
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various fields. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for research on 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use as a pesticide to control pests such as mosquitoes and aphids. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide involves the reaction of 2-acetylpyridine with isopropylamine and acetic anhydride. This reaction results in the formation of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
In agriculture, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have insecticidal properties. It has been studied for its potential use as a pesticide to control pests such as mosquitoes and aphids.
In material science, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-9(13)7-12-6-4-3-5-10(12)14/h3-6,8H,7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIWDMQNUOMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

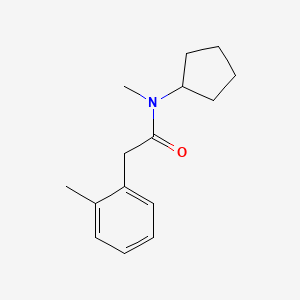
![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
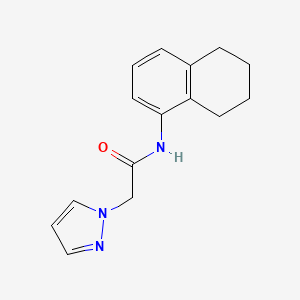
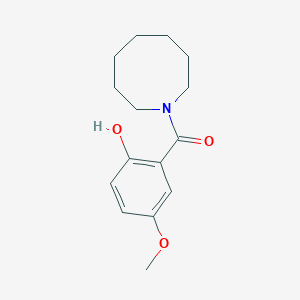

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
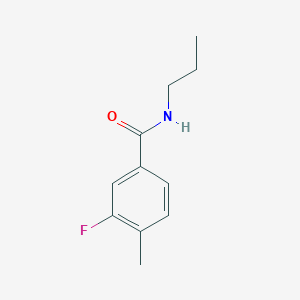
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
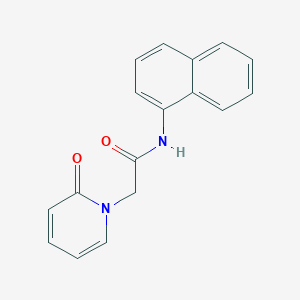
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

